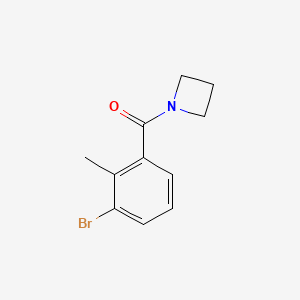

1-(3-Bromo-2-methylbenzoyl)azetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

azetidin-1-yl-(3-bromo-2-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-8-9(4-2-5-10(8)12)11(14)13-6-3-7-13/h2,4-5H,3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLMBUSSDKTVTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)C(=O)N2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Broader Significance of Azetidine Scaffolds in Modern Organic Synthesis and Design

Azetidines, four-membered saturated nitrogen-containing heterocycles, are increasingly recognized for their valuable contributions to organic synthesis and medicinal chemistry. nih.govresearchgate.net Historically, their application was somewhat limited due to the inherent ring strain, which made their synthesis challenging. researchgate.netresearchgate.net However, recent advancements in synthetic methodologies have made these scaffolds more accessible, unlocking their potential. nih.govorganic-chemistry.orgnsf.govmagtech.com.cn

The compact and rigid nature of the azetidine (B1206935) ring offers a unique three-dimensional geometry that can be exploited in drug design to improve pharmacokinetic properties such as metabolic stability and cell permeability. nih.gov The incorporation of an azetidine moiety can lead to novel chemical space and provide a means for scaffold hopping, where a common core structure is replaced with a bioisosteric equivalent to optimize biological activity or physicochemical properties. nih.gov Furthermore, azetidines serve as versatile building blocks, enabling the construction of more complex molecular architectures. nih.gov

Importance of Halogenated Aromatic Moieties in Directing Chemical Reactivity

The presence of a halogen atom on an aromatic ring significantly influences the molecule's electronic properties and reactivity. Halogenation is a fundamental example of electrophilic aromatic substitution, a key reaction in organic chemistry. libretexts.orgmasterorganicchemistry.com The introduction of a halogen, such as bromine, acts as a directing group in subsequent reactions and can serve as a handle for further functionalization through cross-coupling reactions.

Halogenated aromatic compounds are prevalent in a wide range of applications, from pharmaceuticals to materials science. nih.gov The nature of the halogen and its position on the aromatic ring can modulate a compound's biological activity and metabolic fate. nih.gov For instance, the lipophilicity and electronic character of the molecule can be fine-tuned by the strategic placement of halogen atoms. This ability to modulate molecular properties makes halogenated aromatic moieties a critical tool for chemists.

Rationale and Research Imperatives for In Depth Studies of 1 3 Bromo 2 Methylbenzoyl Azetidine

The specific structure of 1-(3-bromo-2-methylbenzoyl)azetidine combines the desirable features of both the azetidine (B1206935) scaffold and a halogenated aromatic ring, providing a compelling rationale for its in-depth study. The bromo- and methyl-substituted benzoyl group attached to the azetidine nitrogen introduces specific steric and electronic features that can influence its binding to biological targets and its chemical reactivity.

The key research imperatives for studying this compound include:

Exploration of Novel Bioactivities: Investigating its potential as a lead compound in drug discovery programs, targeting a range of therapeutic areas.

Development of Synthetic Methodologies: Devising efficient and stereoselective synthetic routes to access this and related derivatives.

Understanding Structure-Activity Relationships (SAR): Systematically modifying the structure to understand how changes in the substitution pattern on the aromatic ring and the azetidine core affect its properties.

Application in Materials Science: Exploring its potential use as a building block for functional materials, leveraging the properties conferred by the halogenated aromatic group.

Overview of Key Methodological Paradigms and Research Domains Explored for 1 3 Bromo 2 Methylbenzoyl Azetidine

Novel and Optimized Reaction Pathways for this compound Synthesis

The synthesis of this compound, a substituted amide, hinges on the efficient formation of an amide bond between the azetidine ring and a 3-bromo-2-methylbenzoyl moiety. Modern synthetic chemistry offers several strategic approaches to this core transformation, moving beyond classical methods to enhance yield, purity, and reaction efficiency.

Strategic Approaches to Acylation of Azetidine with 3-Bromo-2-methylbenzoyl Derivatives

The primary method for synthesizing this compound is the acylation of azetidine with a reactive derivative of 3-bromo-2-methylbenzoic acid. The choice of acylating agent and reaction conditions is critical for achieving high yields and minimizing side reactions.

A common and effective strategy involves the conversion of 3-bromo-2-methylbenzoic acid into its more reactive acyl chloride . This is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-bromo-2-methylbenzoyl chloride can then be reacted with azetidine, usually in the presence of a base like triethylamine (B128534) (Et₃N) or pyridine, to neutralize the hydrochloric acid byproduct. This is a variation of the classic Schotten-Baumann reaction.

Alternatively, peptide coupling reagents are widely used to facilitate amide bond formation directly from the carboxylic acid, avoiding the need to isolate a reactive acyl derivative. These reagents activate the carboxylic acid in situ, allowing for a direct reaction with the amine under mild conditions. This approach is particularly advantageous when dealing with sensitive substrates.

Table 1: Comparison of Common Peptide Coupling Reagents for Amide Synthesis

| Coupling Reagent | Activating Agent | Typical Additive | Key Advantages |

|---|---|---|---|

| DCC (N,N'-Dicyclohexylcarbodiimide) | Forms an O-acylisourea intermediate | HOBt (Hydroxybenzotriazole) | Inexpensive, effective |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Forms an O-acylisourea intermediate | HOBt, DMAP | Water-soluble byproducts, easy workup |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Forms an activated ester | Base (e.g., DIPEA) | High efficiency, rapid reaction, low racemization |

The selection of the optimal coupling reagent depends on factors such as the scale of the reaction, the steric hindrance of the substrates, and cost considerations.

Investigation of Catalytic Systems for Enhanced Reaction Efficiency and Selectivity

Recent advancements have focused on the direct catalytic amidation of carboxylic acids with amines, a more atom-economical and environmentally benign approach that avoids stoichiometric activating agents. These methods often rely on Lewis acid catalysts that facilitate the dehydration reaction.

Boric acid and its derivatives have emerged as effective catalysts for direct amidation. catalyticamidation.inforesearchgate.net For instance, ortho-iodo arylboronic acids can catalyze the direct amidation of carboxylic acids, with the reaction proceeding under milder conditions than traditional thermal methods. catalyticamidation.info Another powerful catalyst is tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), which has been shown to be effective in promoting amidation, even for challenging substrates. catalyticamidation.info

Transition metal catalysts, including those based on zirconium and hafnium, have also been developed for direct amide synthesis. mdpi.com These catalysts can operate at low loadings and often exhibit high functional group tolerance, making them suitable for complex molecule synthesis. mdpi.com The use of such catalytic systems represents a significant step forward in the efficient and sustainable synthesis of amides like this compound.

Table 2: Selected Catalytic Systems for Direct Amidation

| Catalyst System | Typical Conditions | Scope | Reference |

|---|---|---|---|

| Boric Acid (B(OH)₃) | Heat, often solvent-free | Simple carboxylic acids and amines | researchgate.net |

| ortho-Iodo Arylboronic Acids | Toluene, reflux with Dean-Stark trap | Broad scope for aromatic and aliphatic substrates | catalyticamidation.info |

| Cp₂HfCl₂ | Microwave irradiation | Efficient for various acids and amines | mdpi.com |

| Pyridine-Borane Complexes | Tetrahydrofuran (B95107) (THF), reflux | Low catalyst loading, broad substrate scope | researchgate.net |

Synthetic Routes to Key Precursors and Diverse Analogues of this compound

The accessibility of the target compound and its analogues is fundamentally dependent on the availability of the constituent building blocks: substituted 3-bromo-2-methylbenzoic acids and functionalized azetidines.

Synthesis of Substituted 3-Bromo-2-methylbenzoic Acid Derivatives

The key precursor, 3-bromo-2-methylbenzoic acid, can be synthesized through several established routes. One common method involves the ortho-lithiation of 1,3-dibromo-2-methylbenzene followed by carboxylation. In this procedure, treatment with a strong base like tert-butyllithium at low temperatures selectively removes the proton at the 2-position, and the resulting organolithium species is quenched with solid carbon dioxide (dry ice) to yield the desired carboxylic acid after acidic workup. chemicalbook.com

Another route is the hydrolysis of a corresponding ester, such as methyl 3-bromo-2-methylbenzoate. This hydrolysis is typically carried out under basic conditions, for example, using lithium hydroxide (B78521) in a mixture of tetrahydrofuran and water, followed by acidification to precipitate the carboxylic acid. chemicalbook.com

The synthesis of diverse analogues requires access to variously substituted benzoic acids. For example, 3-bromomethylbenzoic acid derivatives can be prepared by the radical-initiated side-chain bromination of the corresponding 3-methylbenzoic acids. google.com Furthermore, other bromo-methylbenzoic acid isomers, such as 2-bromo-3-methylbenzoic acid, can be synthesized from precursors like p-nitrotoluene through a multi-step sequence involving bromination, diazotization, and hydrolysis. orgsyn.org

Preparation of Functionally Differentiated Azetidine Building Blocks

Azetidine, the four-membered nitrogen heterocycle, is a strained ring system whose derivatives are valuable in medicinal chemistry. The preparation of functionally differentiated azetidines allows for the synthesis of a wide array of analogues.

Multicomponent reactions offer an efficient pathway to highly substituted azetidines. For instance, a four-component synthesis driven by the strain-release ring-opening of azabicyclo[1.1.0]butane provides rapid access to a diverse library of azetidine compounds. nih.gov Other methods include the intramolecular cyclization of γ-amino alcohols or haloamines. A straightforward synthesis of 1,3-disubstituted azetidines can be achieved through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org

The synthesis of azetidines bearing specific functional groups, such as nitriles or esters, provides handles for further diversification. nih.govmdpi.com For example, tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate can be synthesized from 1-Boc-3-azetidinone via a Horner–Wadsworth–Emmons reaction, serving as a versatile intermediate for Michael additions. mdpi.com

Exploration of Stereoselective Synthesis for Chiral Analogues of this compound

The introduction of chirality into the azetidine ring can significantly impact the biological activity of the final compound. Therefore, stereoselective synthesis of chiral azetidine building blocks is of paramount importance for creating chiral analogues of this compound.

One approach involves the use of chiral auxiliaries. For instance, chiral tert-butanesulfinamides can be used to direct the stereoselective synthesis of C2-substituted azetidines from achiral aldehydes in a three-step process. acs.org This method provides access to either enantiomer of the azetidine product by selecting the appropriate (R)- or (S)-sulfinamide.

Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides represents another flexible method for the efficient synthesis of chiral azetidin-3-ones, which are versatile intermediates for further functionalization. nih.gov Asymmetric [2+2] cycloaddition reactions between imines and alkenes, catalyzed by chiral Lewis acids or organocatalysts, also provide a direct route to valuable chiral azetidines with excellent stereoselectivities. researcher.life Furthermore, enantioenriched azetidine-based amino acids can be synthesized through the metal-catalyzed asymmetric reduction of unsaturated precursors, allowing for their incorporation into peptide chains. acs.org These stereocontrolled methods enable the systematic exploration of the stereochemical requirements for the biological activity of this compound analogues.

Principles of Sustainable Chemistry Applied to the Synthesis of this compound

The synthesis of this compound, which involves the formation of an amide bond between 3-bromo-2-methylbenzoic acid and azetidine, provides a valuable case study for the application of sustainable chemistry principles. Traditional methods for amide bond formation often rely on stoichiometric activating agents, leading to significant waste generation and poor atom economy. ucl.ac.uk In contrast, modern catalytic approaches align with the tenets of green chemistry, aiming to enhance efficiency, reduce environmental impact, and improve safety. acs.orgresearchgate.net

The core principles of green chemistry, as outlined by Anastas and Warner, offer a framework for evaluating and designing more sustainable synthetic routes. Key principles relevant to the synthesis of this compound include waste prevention, maximization of atom economy, the use of catalytic reagents, and the selection of safer solvents and reaction conditions.

A pivotal strategy in the sustainable synthesis of amides is the move away from stoichiometric coupling reagents like carbodiimides (e.g., EDC) or phosphonium salts (e.g., HATU). ucl.ac.uk These methods, while effective, generate significant amounts of byproducts that contribute to a high Process Mass Intensity (PMI), a key metric in green chemistry that measures the ratio of the total mass of materials used to the mass of the final product. ucl.ac.ukacs.org For instance, the industrial synthesis of pharmaceuticals often involves amide formation steps, and optimizing these to reduce waste is a primary goal for green process development. ucl.ac.uk

Catalytic direct amidation, where a catalyst facilitates the condensation of a carboxylic acid and an amine with the only byproduct being water, represents a much greener alternative. researchgate.net Boron-based catalysts, such as boric acid and its derivatives, have emerged as effective catalysts for this transformation. acs.orgresearchgate.net These catalysts are advantageous due to their low toxicity and cost. The reaction typically proceeds via the activation of the carboxylic acid, followed by nucleophilic attack by the amine. Water is removed from the reaction, often by azeotropic distillation, to drive the equilibrium towards product formation.

The application of these principles can be quantitatively assessed using various green chemistry metrics. A comparison between a traditional coupling-reagent-based synthesis and a modern catalytic approach for a representative N-aroylazetidine highlights the significant improvements offered by sustainable methodologies.

Table 1: Illustrative Comparison of Synthetic Routes for an N-Aroylazetidine

| Metric | Traditional Method (HATU Coupling) | Catalytic Method (Boric Acid) |

| Principle | Less Sustainable | More Sustainable |

| Reagents | 3-bromo-2-methylbenzoic acid, azetidine, HATU, base | 3-bromo-2-methylbenzoic acid, azetidine, Boric Acid (catalytic) |

| Byproducts | HATU-derived urea, salt | Water |

| Atom Economy | Low | High (~95% or higher) |

| Process Mass Intensity (PMI) | High (often >50) | Low (can be <10) |

| Solvent | Often polar aprotics (e.g., DMF) | Higher boiling point, less hazardous solvents (e.g., Toluene, 2-MeTHF) |

Note: The values in this table are illustrative for a generic amide synthesis and demonstrate the principles of applying green chemistry metrics.

Further embracing sustainable practices, the choice of solvent is critical. Many traditional amide coupling reactions are performed in dipolar aprotic solvents like N,N-dimethylformamide (DMF), which are now recognized as having significant toxicity. Green chemistry encourages the use of safer alternatives. For catalytic amidations that require water removal, solvents that can form an azeotrope with water, such as toluene or greener alternatives like 2-methyltetrahydrofuran (2-MeTHF), are preferred.

Quantum Mechanical Analysis of Electronic Structure and Bonding in this compound

A quantum mechanical analysis would typically provide fundamental insights into the molecule's stability and electronic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Such calculations for this compound would yield information on its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. However, no published studies were found that report these calculations for the target molecule.

The electrostatic potential (ESP) surface of a molecule is crucial for understanding and predicting its intermolecular interactions. By mapping the ESP, one can identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, this would reveal potential sites for hydrogen bonding and other non-covalent interactions. Without dedicated computational studies, a validated ESP map for this compound is not available.

Conformational Landscape Exploration and Dynamics of this compound

The flexibility of the azetidine ring and the rotation around the amide bond suggest that this compound can exist in multiple conformations.

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. MD simulations of this compound would provide a detailed picture of its conformational flexibility, including the puckering of the azetidine ring and the rotational barriers of the benzoyl group. Such simulations are essential for understanding how the molecule behaves in a dynamic environment, but no such studies have been published.

Through computational methods like potential energy surface scans, it is possible to identify the most stable, low-energy conformations of a molecule. This information is vital for understanding its three-dimensional structure and how it might interact with biological targets. For this compound, the relative energies of different conformers have not been reported in the scientific literature.

In Silico Prediction of Reactivity Descriptors and Active Sites in this compound

Computational chemistry can also predict a molecule's reactivity through various descriptors derived from its electronic structure. These "reactivity descriptors," such as Fukui functions and local softness, can pinpoint the most reactive atoms or functional groups within the molecule. This information is invaluable for predicting the outcomes of chemical reactions. However, a search for such in silico reactivity analyses for this compound yielded no results.

Fukui Function Analysis for Electrophilic and Nucleophilic Attack Preference

Fukui function analysis is a powerful tool within the framework of Density Functional Theory (DFT) used to predict the most reactive sites within a molecule for nucleophilic and electrophilic attacks. wikipedia.orgscm.com The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point r when the total number of electrons in the system changes. wikipedia.orgjoaquinbarroso.com

For practical application, the Fukui function is often condensed to atomic centers, providing a set of values known as condensed Fukui indices. wikipedia.orgscm.com These indices are calculated using the finite difference approximation for the addition or removal of an electron:

For nucleophilic attack (f+) : This index indicates the propensity of an atomic site to accept an electron. It is calculated based on the electron density of the neutral molecule and its anionic state (N+1 electrons). A higher f+ value at an atom suggests it is a more likely site for nucleophilic attack.

For electrophilic attack (f-) : This index indicates the propensity of an atomic site to donate an electron. It is calculated using the electron densities of the neutral molecule and its cationic state (N-1 electrons). A higher f- value points to the most probable site for electrophilic attack. joaquinbarroso.com

Dual Descriptor (Δf) : This descriptor is the difference between f+ and f-. A positive value of Δf at an atomic site indicates that it is an electrophilic center, while a negative value suggests a nucleophilic center. nih.gov

For this compound, a computational study would involve geometry optimization and subsequent population analysis (e.g., Mulliken, Hirshfeld, or Voronoi) at a suitable level of theory (such as B3LYP with a basis set like 6-31G(d)) for the neutral, cationic, and anionic forms of the molecule. researchgate.net The results would provide a quantitative ranking of the reactivity of each atom.

Illustrative Data Table for Fukui Function Analysis:

The following table illustrates how the results of a Fukui function analysis for this compound would be presented. The values are hypothetical and for illustrative purposes only, as no specific published data is available.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Δf (Dual Descriptor) | Predicted Reactivity |

| C (carbonyl) | 0.25 | 0.05 | 0.20 | Strong Electrophilic Site |

| O (carbonyl) | 0.08 | 0.18 | -0.10 | Nucleophilic Site |

| N (azetidine) | 0.06 | 0.15 | -0.09 | Nucleophilic Site |

| C-Br | 0.12 | 0.03 | 0.09 | Electrophilic Site |

| Br | 0.04 | 0.10 | -0.06 | Nucleophilic Site |

| Aromatic C's | Variable | Variable | Variable | Mixed Reactivity |

This table is for illustrative purposes only. Actual values would be derived from quantum chemical calculations.

Based on general chemical principles, the carbonyl carbon is expected to be a primary electrophilic site, susceptible to attack by nucleophiles. The carbonyl oxygen and the nitrogen of the azetidine ring would likely be the primary nucleophilic centers. The bromine atom and the aromatic ring would also exhibit distinct reactivity patterns influenced by the electronic effects of the substituents.

Bond Dissociation Energy Calculations for Reactive Bonds

Bond Dissociation Energy (BDE) is a critical thermodynamic parameter that quantifies the energy required to homolytically cleave a chemical bond in the gas phase at a constant temperature (usually 298 K). nih.gov It provides insight into the stability of a molecule and the likelihood of specific bonds breaking during chemical reactions.

BDE calculations are commonly performed using DFT methods, with functionals such as B3LYP, M06-2X, or ωB97X-D often providing a good balance of accuracy and computational cost for organic molecules. rsc.orgnih.gov The BDE for a bond A-B is calculated as the difference between the sum of the enthalpies of the resulting radicals (A• and B•) and the enthalpy of the parent molecule (A-B).

For this compound, several bonds are of particular interest for their potential role in reactivity and degradation pathways:

C-Br Bond : The carbon-bromine bond on the aromatic ring is a potential site for reactions such as cross-coupling or reductive dehalogenation. Its BDE would be influenced by the electronic nature of the benzoyl group and the methyl substituent. Studies on brominated aromatic compounds show that the C-Br bond strength is sensitive to the substitution pattern on the ring. rsc.orgubbcluj.ro

N-C(O) Bond : The amide bond linking the azetidine ring to the benzoyl group is crucial for the molecule's structural integrity. Its BDE would indicate its stability towards hydrolysis or other cleavage reactions.

Azetidine Ring Bonds : The C-C and C-N bonds within the strained four-membered azetidine ring are also of interest. The ring strain in azetidines makes these bonds potentially more labile compared to analogous bonds in larger, unstrained rings. researchgate.netrsc.org

Illustrative Data Table for Bond Dissociation Energies:

The following table illustrates the type of data that would be generated from a BDE study on this compound. The values are hypothetical and for illustrative purposes.

| Bond | Bond Type | Calculated BDE (kcal/mol) |

| C(aromatic)-Br | Aryl-Halide | ~75-85 |

| N-C(O) | Amide C-N | ~90-100 |

| C(O)-C(aromatic) | Ketone-Aryl | ~85-95 |

| C(azetidine)-N | Amine C-N | ~70-80 |

| C(azetidine)-C(azetidine) | Alkane C-C | ~80-90 |

This table is for illustrative purposes only. Actual values would be derived from quantum chemical calculations.

The BDE of the C-Br bond is expected to be lower than a typical C-H bond on the aromatic ring, making it a reactive site. The amide N-C(O) bond is generally quite stable. The bonds within the azetidine ring are expected to be weaker than their counterparts in acyclic systems due to ring strain, which could be a key factor in its reactivity. rsc.org

Applications of 1 3 Bromo 2 Methylbenzoyl Azetidine As a Synthetic Building Block

Utility in the Construction of Complex Heterocyclic and Polycyclic Architectures

The inherent functionalities of 1-(3-Bromo-2-methylbenzoyl)azetidine lend themselves to the synthesis of more intricate ring systems. The azetidine (B1206935) ring itself is a sought-after motif in medicinal chemistry, and methods to fuse or append other rings are of significant interest. acs.orgmagtech.com.cn

Theoretically, the aryl bromide of this compound could serve as a handle for intramolecular cyclization reactions. For instance, following a metal-catalyzed coupling reaction to introduce a suitable functional group at the ortho-position to the bromine, a subsequent cyclization could lead to the formation of a fused polycyclic system incorporating the azetidine ring. While specific examples involving this exact substrate are not available, intramolecular cyclizations of related N-benzoyl systems have been reported to form various heterocyclic structures. researchgate.netnih.govresearchgate.net

The construction of spirocyclic and bridged scaffolds could potentially be achieved through reactions involving the azetidine ring or the aromatic portion of the molecule. For example, functionalization of the azetidine ring, possibly through ring-opening and subsequent re-closure, could provide a pathway to spirocyclic systems. magtech.com.cn Alternatively, the aryl bromide could be elaborated into a chain that could then participate in a cyclization reaction back onto the azetidine ring or the benzoyl moiety, although such transformations would require careful design and optimization.

Engagement in Metal-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

The aryl bromide functional group is a cornerstone of modern cross-coupling chemistry, enabling the formation of a wide array of chemical bonds with high efficiency and selectivity. mdpi.comlibretexts.org

Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between aryl halides and organoboron compounds. libretexts.org It is highly probable that this compound would readily participate in such reactions. Coupling with various aryl, heteroaryl, or vinyl boronic acids or esters would yield a diverse range of biaryl and styrenyl derivatives, respectively. The reaction conditions are typically mild and tolerant of a wide variety of functional groups, including the amide and azetidine moieties. mdpi.com

Illustrative Suzuki-Miyaura Coupling Conditions

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or other Pd(0) or Pd(II) complexes | libretexts.org |

| Ligand | Phosphine (B1218219) ligands (e.g., PPh₃, dppf) | libretexts.org |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄ | libretexts.org |

| Solvent | Toluene, Dioxane, DMF, or aqueous mixtures | libretexts.org |

| Boron Reagent | Arylboronic acid, Arylboronic ester | mdpi.com |

Heck Coupling: The Heck reaction, another cornerstone of palladium catalysis, facilitates the coupling of aryl halides with alkenes to form substituted olefins. libretexts.org this compound could theoretically be coupled with a variety of electron-deficient and electron-rich alkenes. This would allow for the introduction of vinyl groups, which are versatile handles for further synthetic transformations. The regioselectivity and stereoselectivity of the Heck reaction are well-established, typically favoring the formation of the trans isomer. libretexts.org

Illustrative Heck Coupling Conditions

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂, PdCl₂, or other Pd(0) or Pd(II) sources | libretexts.org |

| Ligand | Phosphine ligands (e.g., P(o-tolyl)₃, PPh₃) or N-heterocyclic carbenes | libretexts.org |

| Base | Triethylamine (B128534), Diisopropylethylamine, or inorganic bases like NaOAc | libretexts.org |

| Solvent | DMF, Acetonitrile (B52724), or Toluene | libretexts.org |

| Alkene Partner | Acrylates, Styrenes, or other vinyl compounds | libretexts.org |

Ullmann Condensation: The copper-catalyzed Ullmann condensation is a classic method for forming carbon-oxygen and carbon-nitrogen bonds. While traditionally requiring harsh conditions, modern protocols often utilize ligands to facilitate the reaction at lower temperatures. This compound could potentially be coupled with alcohols, phenols, or amines via an Ullmann-type reaction to generate the corresponding ethers and amines.

Buchwald-Hartwig Amination: A more modern and generally more versatile alternative to the Ullmann condensation for C-N bond formation is the palladium-catalyzed Buchwald-Hartwig amination. This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines, as well as other nitrogen nucleophiles. It is highly likely that this compound would be a suitable substrate for this transformation, providing access to a variety of N-aryl derivatives. The reaction is known for its exceptional functional group tolerance.

Strategic Incorporation into Diverse Molecular Architectures and Functional Materials

The derivatization of this compound through the aforementioned cross-coupling reactions would open avenues to a vast array of novel compounds. The introduction of different aryl, heteroaryl, vinyl, and amino substituents could be used to tune the electronic and steric properties of the molecule. These new derivatives could serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, or functional materials where the unique three-dimensional shape of the azetidine moiety can be exploited. magtech.com.cn

Role in Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. wikipedia.orgrsc.org While this compound does not directly participate as a primary component in classic MCRs like the Ugi or Passerini reactions, its structural framework is well-suited for incorporation into MCR-based strategies for the synthesis of diverse chemical libraries. wikipedia.orgorganic-chemistry.orgnih.gov

The primary utility of this compound in MCRs lies in its potential use as a scaffold that can be further functionalized. The bromo-substituent on the phenyl ring serves as a handle for post-MCR modifications via cross-coupling reactions. For instance, a product library generated from an MCR could undergo a subsequent Suzuki, Heck, or Sonogashira coupling at the bromo position of the this compound moiety, thereby introducing significant molecular diversity.

A hypothetical application could involve a multi-step sequence where a functional group amenable to an MCR is first introduced onto the azetidine ring. For example, the synthesis of azetidines bearing a carboxylic acid or aldehyde function at the 3-position is known. nih.gov An appropriately functionalized derivative of this compound could then participate in a Passerini or Ugi reaction. The Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, yields α-acyloxy amides. wikipedia.orgorganic-chemistry.org The Ugi reaction, a four-component reaction, involves a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. wikipedia.org

Table 1: Hypothetical Passerini Reaction Incorporating a Functionalized this compound Derivative

| Entry | Carbonyl Component (Azetidine-based) | Isocyanide | Carboxylic Acid | Product |

| 1 | This compound-3-carbaldehyde | tert-Butyl isocyanide | Acetic acid | α-acetoxy-N-(tert-butyl)-2-(1-(3-bromo-2-methylbenzoyl)azetidin-3-yl)acetamide |

| 2 | This compound-3-carbaldehyde | Cyclohexyl isocyanide | Benzoic acid | α-(benzoyloxy)-N-cyclohexyl-2-(1-(3-bromo-2-methylbenzoyl)azetidin-3-yl)acetamide |

Table 2: Hypothetical Ugi Reaction Incorporating a Functionalized this compound Derivative

| Entry | Carbonyl Component (Azetidine-based) | Amine | Isocyanide | Carboxylic Acid | Product |

| 1 | This compound-3-carbaldehyde | Aniline | tert-Butyl isocyanide | Acetic acid | 2-acetamido-N-(tert-butyl)-2-(1-(3-bromo-2-methylbenzoyl)azetidin-3-yl)-N-phenylacetamide |

| 2 | This compound-3-carbaldehyde | Benzylamine | Cyclohexyl isocyanide | Propionic acid | N-benzyl-2-(1-(3-bromo-2-methylbenzoyl)azetidin-3-yl)-N-(cyclohexylcarbamoyl)propanamide |

These tables illustrate how the core structure of this compound could be integrated into complex molecules through MCRs, with the 3-bromo-2-methylbenzoyl group providing a site for further diversification.

Contribution to the Design of Macrocyclic and Oligomeric Structures

The inherent ring strain and conformational rigidity of the azetidine ring make it a valuable component in the design of macrocycles and oligomers. The incorporation of azetidine-based units can induce specific turns in peptide chains, facilitating the synthesis of small to medium-sized macrocyclic peptides which are of increasing interest in drug discovery. nih.gov

Table 3: Hypothetical Macrocyclization via Intramolecular Suzuki Coupling

| Entry | Linear Precursor | Catalyst System | Resulting Macrocycle |

| 1 | N-(1-(3-Bromo-2-methylbenzoyl)azetidin-3-yl)-N'-(4-pinacolborolan-phenyl)decanediamide | Pd(PPh₃)₄, K₂CO₃ | A 16-membered macrocycle containing the azetidine and biphenyl (B1667301) units |

| 2 | 1-(3-Bromo-2-methylbenzoyl)-3-(10-(4-boronophenyl)decanamido)azetidine | Pd(dppf)Cl₂, Na₂CO₃ | A 15-membered macrocycle with an embedded biaryl bridge |

In the context of oligomeric structures, azetidines can undergo ring-opening polymerization. researchgate.net The bulky N-substituent in this compound would be expected to significantly influence the polymerization process and the properties of the resulting polymer. Cationic ring-opening polymerization of N-alkylazetidines is a known process. researchgate.net While the electron-withdrawing nature of the benzoyl group would decrease the nucleophilicity of the azetidine nitrogen, making cationic polymerization more challenging, it could potentially undergo polymerization under different conditions or after modification. The resulting polymer would feature repeating units with pendant 3-bromo-2-methylbenzoyl groups, which could be further functionalized to create materials with tailored properties.

Table 4: Potential Oligomeric Structures from this compound Derivatives

| Polymerization Strategy | Monomer | Resulting Oligomer Structure | Potential Properties |

| Cationic Ring-Opening Polymerization | This compound (hypothetical) | Poly[this compound] | Rigid backbone, potential for cross-linking via the bromo group |

| Post-polymerization modification | Poly(azetidine) subsequently acylated with 3-bromo-2-methylbenzoyl chloride | Poly[N-(3-bromo-2-methylbenzoyl)ethylenimine] | Functionalized polymer with tunable solubility and thermal properties |

The strategic placement of this compound within a molecular framework thus offers a powerful tool for chemists to design and synthesize complex architectures with potentially novel functions.

Advanced Analytical Methodologies for Investigating the Chemistry of 1 3 Bromo 2 Methylbenzoyl Azetidine

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

NMR spectroscopy is an unparalleled tool for the non-invasive, real-time monitoring of chemical reactions, providing detailed structural and quantitative information about reactants, intermediates, and products as they evolve. bruker.comrsc.org

In Situ Reaction Monitoring with High-Field NMR

The synthesis of 1-(3-Bromo-2-methylbenzoyl)azetidine from 3-bromo-2-methylbenzoyl chloride and azetidine (B1206935) can be effectively monitored in real-time using high-field NMR spectroscopy. bruker.comacs.org By setting up the reaction within an NMR-compatible flow cell, spectra can be acquired continuously, offering a detailed window into the reaction kinetics and mechanism. rsc.orgmdpi.com

In a hypothetical in situ monitoring experiment, the reaction progress is tracked by observing the disappearance of reactant signals and the concurrent appearance of product signals. Key proton (¹H) signals for monitoring would include the methyl protons of the 3-bromo-2-methylbenzoyl moiety and the methylene (B1212753) protons of the azetidine ring. For instance, the methyl protons on the benzoyl group would likely experience a chemical shift upon conversion from the acyl chloride to the amide product. Similarly, the protons on the azetidine ring adjacent to the nitrogen would show a significant downfield shift upon acylation.

Table 1: Hypothetical ¹H NMR Data for In Situ Reaction Monitoring

| Compound | Monitored Protons | Initial Chemical Shift (ppm) | Final Chemical Shift (ppm) |

| 3-Bromo-2-methylbenzoyl chloride | -CH₃ | 2.45 | - |

| Azetidine | -CH₂-N- | 3.30 | - |

| This compound | -CH₃ | - | 2.38 |

| This compound | -CH₂-N- (adjacent to C=O) | - | 4.25 |

This interactive table showcases the expected shifts in proton signals during the reaction, allowing for real-time quantification of each species.

By integrating the characteristic peaks over time, a kinetic profile of the reaction can be constructed. This data is invaluable for determining reaction rates, identifying potential induction periods or catalytic turnover, and understanding the influence of reaction parameters such as temperature and catalyst loading on the reaction speed. nih.gov

Diffusion-Ordered Spectroscopy (DOSY) for Complex Mixture Analysis

In a DOSY experiment of a crude reaction mixture for this compound, the larger product molecule would be expected to diffuse more slowly than the smaller reactants, azetidine and 3-bromo-2-methylbenzoyl chloride. This difference in diffusion rates allows for the generation of a 2D plot where the chemical shift is on one axis and the diffusion coefficient is on the other. manchester.ac.uk

Table 2: Illustrative DOSY NMR Results for Reaction Mixture Analysis

| Component | Molecular Weight ( g/mol ) | Diffusion Coefficient (D) x 10⁻¹⁰ (m²/s) |

| Azetidine | 57.09 | 15.2 |

| 3-Bromo-2-methylbenzoyl chloride | 233.50 | 9.8 |

| This compound | 268.14 | 8.5 |

| Potential Dimer By-product | ~536 | ~6.2 |

This interactive table presents hypothetical diffusion coefficients. Sorting by diffusion coefficient demonstrates the separation of components by size.

The DOSY spectrum would cleanly separate the signals for each species, confirming the presence of the desired product and helping to identify any impurities, such as unreacted starting materials or potential oligomeric side-products. rsc.org

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis for Reaction Intermediates

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous identification of chemical compounds by providing highly accurate mass measurements, which allow for the determination of elemental compositions.

Accurate Mass Determination of Transient Species

HRMS, often coupled with a rapid ionization technique, can be used to identify not only the final product but also transient intermediates that may be present in the reaction mixture in low concentrations. For this compound, HRMS would be used to confirm its elemental formula.

Table 3: High-Resolution Mass Spectrometry Data

| Ion Species | Calculated m/z | Measured m/z | Mass Accuracy (ppm) | Elemental Formula |

| [M+H]⁺ | 268.0280 | 268.0278 | -0.75 | C₁₁H₁₃⁷⁹BrNO |

| [M+H]⁺ | 270.0260 | 270.0257 | -1.11 | C₁₁H₁₃⁸¹BrNO |

This table demonstrates the high accuracy of HRMS in confirming the elemental composition of the target compound, including the characteristic isotopic pattern of bromine.

The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, provides a distinctive isotopic signature that further validates the identity of the compound.

Tandem Mass Spectrometry for Structural Insights into Reaction Products

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov For this compound, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern can then be used to confirm the connectivity of the atoms within the molecule.

A plausible fragmentation pathway for N-benzoyl compounds involves the cleavage of the amide bond. cdnsciencepub.comresearchgate.netyoutube.com A primary fragmentation would be the loss of the azetidine ring to form the stable 3-bromo-2-methylbenzoyl cation.

Table 4: Predicted MS/MS Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 268.0/270.0 | 213.0/215.0 | C₃H₆N | 3-Bromo-2-methylbenzoyl cation |

| 213.0/215.0 | 185.0/187.0 | CO | 3-Bromo-2-methylphenyl cation |

| 185.0/187.0 | 106.0 | Br | 2-Methylphenyl cation |

| 268.0/270.0 | 58.1 | C₈H₆BrO | Protonated Azetidine |

This interactive table outlines the expected fragmentation cascade, which serves as a fingerprint for the molecular structure.

The observation of these specific fragments, particularly the characteristic benzoyl cation, provides strong evidence for the successful synthesis of this compound. researchgate.net

Chromatographic Techniques for Reaction Optimization and Purification Methodologies

High-performance liquid chromatography (HPLC) is a cornerstone technique for both the analysis of reaction progress and the purification of the final product. researchgate.net Its high resolving power makes it ideal for separating complex mixtures and quantifying individual components. nih.govnih.gov

For the synthesis of this compound, HPLC can be used to optimize reaction conditions by systematically varying parameters like temperature, reaction time, and reactant stoichiometry. researchgate.net A series of small-scale reactions can be run, and the yield of the desired product can be rapidly quantified by HPLC analysis of the crude reaction mixture. akjournals.com

Table 5: Hypothetical HPLC Data for Reaction Optimization

| Run | Temperature (°C) | Time (h) | Reactant Ratio (Acid Chloride:Azetidine) | Yield (%) |

| 1 | 25 | 4 | 1:1.1 | 75 |

| 2 | 25 | 8 | 1:1.1 | 88 |

| 3 | 40 | 4 | 1:1.1 | 92 |

| 4 | 40 | 4 | 1:1.5 | 93 |

| 5 | 0 | 8 | 1:1.1 | 65 |

This interactive table illustrates how HPLC data can guide the optimization of reaction conditions to maximize product yield.

Once the optimal conditions are established, preparative HPLC can be employed for the purification of this compound. By scaling up the column size and injection volume, the pure compound can be isolated from unreacted starting materials and any by-products, yielding a sample of high purity suitable for further studies. The choice of stationary and mobile phases would be critical and developed through analytical scale experiments to achieve optimal separation. nih.gov

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as an indispensable tool for the analysis of non-volatile and thermally sensitive compounds like this compound. Its application is crucial for monitoring the progress of its synthesis and for the final purity assessment of the isolated product.

A typical synthesis of this compound would involve the acylation of azetidine with 3-bromo-2-methylbenzoyl chloride. To monitor this reaction, small aliquots can be withdrawn from the reaction mixture at various time intervals, quenched, and analyzed by HPLC. The chromatograms would show the depletion of the starting materials and the emergence of the product peak.

For purity assessment, a reversed-phase HPLC method would be most suitable. Given the aromatic and moderately polar nature of the compound, a C18 or C8 column would provide effective separation. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a small percentage of an acid like trifluoroacetic acid (TFA) or formic acid to ensure sharp peak shapes. Detection is typically achieved using a UV detector, set at a wavelength where the benzoyl chromophore exhibits strong absorbance, likely around 254 nm.

Detailed Research Findings:

Based on these precedents, a hypothetical, yet scientifically grounded, HPLC method for the purity assessment of this compound is presented in the table below.

| Parameter | Value |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 50% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 8-12 min |

This table presents a projected HPLC method for this compound based on established methods for structurally similar compounds.

The purity of a synthesized batch of this compound would be determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram. A purity level of >95% is generally required for subsequent chemical studies.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is particularly useful for identifying any volatile impurities that may be present from the synthesis, such as residual solvents or by-products.

The compound itself, being a substituted benzamide, is expected to be amenable to GC analysis. A standard non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, would likely be employed. The sample, dissolved in a volatile organic solvent, is injected into the heated inlet of the gas chromatograph, where it is vaporized and carried by an inert gas through the column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase of the column.

The mass spectrometer serves as a highly specific detector. As the separated components elute from the GC column, they are ionized, most commonly by electron ionization (EI). The resulting ions are then separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint.

Detailed Research Findings:

Specific GC-MS data for this compound is not publicly documented. However, valuable insights can be drawn from the GC-MS analysis of a closely related analog, 3-bromo-N-methylbenzamide. bldpharm.com The mass spectrum of this analog provides a likely fragmentation pattern for the target compound.

The primary fragmentation of aromatic amides under EI conditions typically involves the cleavage of the amide bond (N-CO). nih.gov For this compound, this would lead to the formation of a 3-bromo-2-methylbenzoyl cation and the azetidine radical. The 3-bromo-2-methylbenzoyl cation would be a prominent peak in the mass spectrum. Further fragmentation of this cation, such as the loss of CO, could also be expected.

The table below outlines the expected major fragment ions in the electron ionization mass spectrum of this compound, inferred from the fragmentation of similar structures.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion |

| 253/255 | [M]+ (Molecular ion) |

| 197/199 | [M - C4H7N]+ (3-bromo-2-methylbenzoyl cation) |

| 169/171 | [M - C4H7N - CO]+ (bromotoluene cation) |

| 57 | [C4H7N]+ (azetidine cation) |

This table presents the predicted major fragment ions for this compound based on established fragmentation patterns of aromatic amides and related bromo-compounds.

The presence of bromine would be readily identifiable by the characteristic isotopic pattern of the bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the 79Br and 81Br isotopes).

X-ray Crystallography for Elucidating Solid-State Architecture of Derivatives or Co-crystals of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable single crystals of this compound itself might be challenging, the formation of derivatives or co-crystals can facilitate crystallographic analysis. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the solid-state architecture.

To obtain a derivative suitable for X-ray crystallography, one might, for example, introduce a functional group that promotes crystallization. Alternatively, co-crystallization with a suitable co-former could be explored. The process involves dissolving the compound and the co-former in an appropriate solvent system and allowing the solvent to evaporate slowly, leading to the formation of single crystals.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

Detailed Research Findings:

There are no published crystal structures specifically for this compound or its immediate derivatives. However, the crystal structures of related molecules provide a strong indication of the types of structural features and intermolecular interactions that might be observed.

For example, the crystal structure of N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide reveals details about the conformation of the benzoyl groups and the presence of intramolecular hydrogen bonds. nih.gov Another relevant structure is that of 3-bromo-2-hydroxybenzonitrile, which demonstrates the role of the bromine substituent and other functional groups in directing the crystal packing through hydrogen bonding and π-stacking interactions. researchgate.net

Based on these examples, a crystallographic study of a derivative or co-crystal of this compound would be expected to reveal key structural information. The table below presents hypothetical, yet plausible, crystallographic data for a derivative.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 10-15 Å, b = 5-10 Å, c = 15-20 Å, β = 90-110° |

| Key Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking |

This table provides a hypothetical set of crystallographic parameters for a derivative of this compound, based on data from structurally related compounds.

The elucidation of the solid-state architecture through X-ray crystallography would provide fundamental insights into the physical properties of the material and how the molecule interacts with itself and potentially with other molecules, which is critical for its further development and application in various fields of chemical science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Bromo-2-methylbenzoyl)azetidine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions involving brominated aromatic precursors. For example, zirconacyclopentadienes treated with electrophiles like 1-bromo-2-butyne (a structurally similar brominated compound) yield complex heterocycles under controlled conditions . Optimization should employ factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity) systematically. Orthogonal design reduces the number of experiments while capturing interactions between parameters . Reaction monitoring via LCMS or NMR ensures intermediate stability and product purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of (to confirm proton environments), LCMS (for molecular weight validation), and melting point analysis. Advanced techniques like microspectroscopic imaging (e.g., FTIR or Raman spectroscopy) can resolve steric and electronic effects of substituents . For quantitative purity, high-performance liquid chromatography (HPLC) with UV detection is recommended, referencing calibration curves for accuracy .

Q. What safety precautions are critical when handling brominated aromatic compounds like this compound?

- Methodological Answer : Brominated compounds often pose hazards such as skin irritation (R37/38) and toxicity (R22). Use fume hoods, nitrile gloves, and lab coats. Waste disposal should follow protocols for halogenated organics. Stability tests under varying pH and temperature conditions are essential to prevent decomposition .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis parameters of this compound?

- Methodological Answer : Implement a full or fractional factorial design to evaluate factors like reaction time, temperature, and molar ratios. For example, a factorial design tests three variables at two levels (high/low). Response surface methodology (RSM) can model nonlinear relationships between variables and outputs (e.g., yield, enantiomeric excess). Statistical tools like ANOVA validate the significance of each factor .

Q. What strategies resolve contradictory data in reaction yields or stereochemical outcomes during the synthesis of this compound?

- Methodological Answer : Contradictions often arise from uncontrolled variables (e.g., moisture, trace metals). Replicate experiments under inert atmospheres (argon/glovebox) to isolate environmental effects. Use chiral HPLC or circular dichroism (CD) to verify stereochemical outcomes. For yield discrepancies, conduct kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps .

Q. How do electronic and steric effects of the bromo and methyl substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing bromo group activates the benzoyl ring for electrophilic substitution, while the methyl group introduces steric hindrance. Computational modeling (DFT) predicts regioselectivity in cross-coupling reactions. Experimentally, compare reactivity with analogs (e.g., chloro or fluoro substituents) under identical Pd-catalyzed conditions .

Q. What computational methods are suitable for predicting the reactivity and stability of this compound?

- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular dynamics simulations assess thermal stability by modeling bond dissociation energies. Software like Gaussian or ORCA integrates these approaches, validated via experimental thermogravimetric analysis (TGA) .

Q. How can adsorption studies on indoor surfaces inform the environmental fate of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.